(E)-4-Methyl-8-methylenedeca-4,9-dienal
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(4E)-4-methyl-8-methylidenedeca-4,9-dienal |
InChI |
InChI=1S/C12H18O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h4,8,10H,1-2,5-7,9H2,3H3/b12-8+ |
InChI Key |
KXAIVACSXVMJTH-XYOKQWHBSA-N |
Isomeric SMILES |
C/C(=C\CCC(=C)C=C)/CCC=O |
Canonical SMILES |
CC(=CCCC(=C)C=C)CCC=O |
Origin of Product |
United States |
Formation Pathways and Mechanisms of E 4 Methyl 8 Methylenedeca 4,9 Dienal in the Atmosphere
Generation from the Atmospheric Oxidation of (E)-β-Farnesene
(E)-β-farnesene is susceptible to rapid degradation by major atmospheric oxidants. These reactions break down the parent molecule and form a variety of smaller, more oxygenated compounds. The formation of (E)-4-Methyl-8-methylenedeca-4,9-dienal has been identified as a product of reactions initiated by both hydroxyl radicals and ozone.
The gas-phase reaction of (E)-β-farnesene with the hydroxyl radical (OH) is a significant atmospheric loss process, particularly during the daytime when OH concentrations are highest. wikipedia.orgharvard.edu This reaction proceeds at a rapid rate, leading to an estimated atmospheric lifetime of approximately one hour for (E)-β-farnesene. researchgate.net
Laboratory studies conducted in atmospheric simulation chambers have confirmed that this compound is a notable product of this oxidation pathway. researchgate.net The reaction also yields several other carbonyl compounds. The identified products from the OH-initiated oxidation of (E)-β-farnesene are summarized in the table below. researchgate.net
| Product | Chemical Formula |
| Acetone | C₃H₆O |
| 4-Oxopentanal | C₅H₈O₂ |
| 4-Methylenehex-5-enal | C₇H₈O |
| 6-Methylhept-5-en-2-one | C₈H₁₄O |
| This compound | C₁₂H₁₈O |
A data table summarizing the carbonyl products identified from the reaction of (E)-β-farnesene with OH radicals.
The formation of these products underscores the complexity of the degradation mechanism, which involves the initial addition of the OH radical to one of the double bonds in the (E)-β-farnesene molecule, followed by a cascade of radical reactions. researchgate.net
Ozonolysis is another primary degradation pathway for (E)-β-farnesene in the atmosphere, occurring during both day and night. The reaction rate coefficient for the gas-phase reaction between (E)-β-farnesene and ozone (O₃) has been determined to be (4.01 ± 0.17) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. researchgate.net This rapid reaction results in an atmospheric lifetime of about one hour, similar to its lifetime with respect to OH radicals. researchgate.netresearchgate.net
Experimental investigations have explicitly identified this compound as a product of this ozonolysis reaction. researchgate.net The process involves the attack of ozone on the multiple carbon-carbon double bonds of the farnesene (B8742651) molecule, leading to cleavage and the formation of various carbonyls. A detailed mechanism has been proposed to account for all the observed products. researchgate.net
The table below lists the major carbonyl products detected from the ozonolysis of (E)-β-farnesene. researchgate.net
| Product | Chemical Formula |
| Acetone | C₃H₆O |
| 4-Oxopentanal | C₅H₈O₂ |
| Methylglyoxal | C₃H₄O₂ |
| 4-Methylenehex-5-enal | C₇H₈O |
| 6-Methylhept-5-en-2-one | C₈H₁₄O |
| This compound | C₁₂H₁₈O |
A data table summarizing the carbonyl products identified from the reaction of (E)-β-farnesene with ozone.
Proposed Reaction Mechanisms and Intermediates
The formation of this compound from (E)-β-farnesene proceeds through complex, multi-step reaction mechanisms involving highly reactive radical intermediates. The specific pathway depends on the initial oxidant (OH or O₃).
In the case of ozonolysis , the mechanism begins with the addition of an ozone molecule to one of the C=C double bonds of (E)-β-farnesene to form an unstable primary ozonide (molozonide). researchgate.net This intermediate rapidly decomposes into a carbonyl compound and a Criegee intermediate (carbonyl oxide). researchgate.net The formation of this compound specifically results from the initial attack of ozone at the C₆-C₇ double bond of (E)-β-farnesene. The subsequent decomposition of the primary ozonide and stabilization of the resulting Criegee intermediate leads to the cleavage of the molecule, yielding the target aldehyde and 6-methylhept-5-en-2-one. researchgate.net
For the OH-initiated oxidation , the pathway starts with the electrophilic addition of the OH radical to a C=C double bond. researchgate.net This addition is followed by the rapid addition of molecular oxygen (O₂) to form a β-hydroxy peroxy radical. researchgate.net This peroxy radical can then react further, for instance with nitric oxide (NO), to form a β-hydroxy oxy radical. This highly unstable oxy radical can then decompose via C-C bond scission. The formation of this compound is proposed to occur following the addition of OH to the C₆ position, leading to a radical that, after reacting with O₂ and NO, decomposes to yield the final aldehyde product and a hydroperoxyl radical (HO₂). researchgate.net
In the OH-initiated oxidation pathway, β-hydroxy peroxy (RO₂) and β-hydroxy oxy (RO) radicals are crucial intermediates. researchgate.net After the initial addition of an OH radical to a double bond in (E)-β-farnesene, an alkyl radical is formed. This alkyl radical reacts swiftly with atmospheric O₂ to create a β-hydroxy peroxy radical. harvard.eduresearchgate.net
These peroxy radicals are key branch points in the reaction mechanism. In environments with sufficient nitric oxide (NO), they react to form β-hydroxy oxy radicals and nitrogen dioxide (NO₂). researchgate.net The β-hydroxy oxy radicals are highly energetic and typically undergo rapid unimolecular decomposition. researchgate.netresearchgate.net This decomposition, often involving the cleavage of a carbon-carbon bond, is the step that breaks the parent carbon skeleton and leads to the formation of stable carbonyl end products, such as this compound. researchgate.net In pristine, low-NOx environments, the fate of the peroxy radicals is more complex, potentially involving reactions with hydroperoxy radicals (HO₂) or other peroxy radicals, or undergoing unimolecular isomerization reactions. nih.govkuleuven.be
Criegee Intermediate Involvement in Ozonolysis
The formation of this compound via ozonolysis proceeds through the well-established Criegee mechanism. organic-chemistry.orgnih.gov This reaction is initiated by the 1,3-dipolar cycloaddition of an ozone molecule to one of the carbon-carbon double bonds in a sesquiterpene precursor, such as β-farnesene. researchgate.netnih.gov This addition forms a highly unstable primary ozonide (POZ), also known as a molozonide. libretexts.org
Due to its instability, the POZ rapidly decomposes through the cleavage of its O-O and C-C bonds. libretexts.org This decomposition yields two primary fragments: a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, commonly referred to as a Criegee intermediate (CI). organic-chemistry.orgnih.gov The specific identity of the carbonyl and the CI depends on which double bond of the precursor sesquiterpene is attacked and the substitution pattern around that bond. researchgate.net
The Criegee intermediates formed are initially in an energy-excited state. rsc.org These "hot" CIs can undergo prompt, unimolecular decay to form products like hydroxyl (OH) radicals, or they can be collisionally stabilized by other atmospheric molecules (like N₂ and O₂), forming stabilized Criegee intermediates (sCIs). rsc.orgrsc.org The formation of sCIs is a critical branch point, as these intermediates can then participate in a variety of bimolecular reactions that significantly influence the final product distribution, including the yield of this compound. rsc.org For instance, sCIs can react with water, sulfur dioxide (SO₂), or nitrogen oxides (NOx). nih.gov
Influence of Environmental Conditions on Formation Efficiency
The efficiency with which this compound is formed is highly dependent on ambient atmospheric conditions. Factors such as temperature, pressure, humidity, and the concentration of other pollutants like nitrogen oxides (NOx) can alter reaction rates and shift the balance between different formation and loss pathways.
Temperature and Pressure Effects
Temperature plays a crucial role in the kinetics of ozonolysis. An increase in temperature generally accelerates the initial rate of reaction between ozone and the parent sesquiterpene. However, temperature also strongly influences the fate of the Criegee intermediate. Higher temperatures can increase the internal energy of the CI, favoring prompt unimolecular decomposition pathways over collisional stabilization. rsc.org This can lead to higher yields of OH radicals and potentially lower yields of products derived from sCI reactions. rsc.org Conversely, lower temperatures favor the formation of stabilized Criegees, which could increase the formation potential of certain aldehydes if their pathway relies on sCI chemistry. rsc.org
Humidity and NOx Levels
The concentration of water vapor is a determining factor in the atmospheric fate of stabilized Criegee intermediates. nih.gov Water molecules can react with sCIs to form α-hydroxyalkyl hydroperoxides. nih.gov This reaction pathway can be a major sink for sCIs, thus competing with other reactions that might lead to the formation of this compound. The effect of relative humidity can be complex; in some terpene ozonolysis systems, increased humidity has been shown to increase secondary organic aerosol (SOA) yields, while in others, it has a negligible or inhibitory effect, suggesting that the impact is highly dependent on the specific structure of the CI.
Illustrative Data on Environmental Influences
The following table illustrates the hypothetical influence of key environmental parameters on the reaction pathways involved in the ozonolysis of a generic sesquiterpene.
| Parameter | Condition | Primary Effect on Reaction Pathway | Consequence for Product Formation |
| Temperature | Low (~273 K) | Favors collisional stabilization of Criegee Intermediates. | Potentially higher yields of products from sCI reactions. |
| High (~313 K) | Favors unimolecular decomposition of Criegee Intermediates. | Higher yields of OH radicals; potentially lower yields of sCI-derived products. | |
| Pressure | High (~1000 mbar) | Increases the rate of collisional stabilization of excited CIs. | Higher fraction of stabilized Criegee Intermediates available for bimolecular reactions. |
| Low (~500 mbar) | Unimolecular decay of excited CIs becomes more competitive. | Altered product distribution, potentially fewer products from sCI pathways. | |
| Humidity | Low RH | Bimolecular reactions of sCIs with other species (e.g., SO₂) or unimolecular isomerization may dominate. | Product distribution shifts towards non-hydroperoxide products. |
| High RH | Reaction of sCIs with H₂O becomes a significant sink. | Increased formation of α-hydroxyalkyl hydroperoxides. | |
| NOx Levels | Low NOx | Peroxy radical (RO₂) self-reactions and reactions with HO₂ dominate. | Favors formation of highly oxidized molecules and organic hydroperoxides. |
| High NOx | RO₂ radicals react primarily with NO. | Leads to formation of organic nitrates and propagation of radical cycles. |
Chemical Synthesis and Derivatization Strategies for E 4 Methyl 8 Methylenedeca 4,9 Dienal and Analogues
Total Synthesis Approaches to (E)-4-Methyl-8-methylenedeca-4,9-dienal
The total synthesis of this compound is intrinsically linked to the synthesis of β-sinensal. A notable approach provides a highly stereoselective route to β-sinensal, which proceeds through the target dienal as a key intermediate.
Stereoselective Formation of the (E)-Double Bond
The stereocontrolled synthesis of the (E)-trisubstituted double bond is a critical step in the total synthesis of this compound. One effective strategy involves the use of a π-allylnickel(II) complex. This method has been demonstrated to produce the desired (E)-isomer with high selectivity.
In a reported synthesis of β-sinensal, the crucial carbon-carbon bond formation that establishes the (E)-double bond is achieved by reacting a π-allylnickel(II) complex with a suitable electrophile. This reaction is reported to yield the product with a high degree of stereoselectivity, achieving a 93% preference for the (E)-isomer. This high stereoselectivity is a key advantage of this synthetic route.
General strategies for the stereoselective synthesis of (E)-alkenes often involve methods such as the Wittig reaction and its modifications (e.g., the Schlosser modification), the Horner-Wadsworth-Emmons reaction, and various cross-coupling reactions. For instance, copper-catalyzed hydroalkylation of terminal alkynes can provide E-alkenes with excellent regio- and diastereoselectivity.
Assembly of the Methylenediene Moiety
The methylenediene unit, characterized by a terminal double bond conjugated with another double bond, is another key structural feature of this compound. The synthesis of this moiety can be approached through various methods.
In the context of the β-sinensal synthesis via a π-allylnickel(II) complex, the methylenediene portion is derived from bromomyrcene. Myrcene, a naturally occurring terpene, already contains the requisite carbon skeleton for the methylenediene moiety. The π-allylnickel(II) complex is prepared from a mixture of bromomyrcene isomers.
More general methods for constructing conjugated diene systems include elimination reactions, Wittig-type reactions, and transition metal-catalyzed cross-coupling reactions. These strategies allow for the stepwise and controlled assembly of the diene unit.
Chiral Synthesis Methodologies (if applicable)
While this compound itself is achiral, the principles of chiral synthesis are highly relevant in the broader context of terpene and natural product synthesis. Many terpenes and their derivatives are chiral, and their biological activity is often dependent on their specific stereochemistry.
The "chiral pool" approach is a common strategy in terpene synthesis, where readily available chiral natural products like citronellol, carvone, or pulegone (B1678340) are used as starting materials. This allows for the transfer of chirality into the target molecule. For acyclic terpenes, starting materials from the chiral pool can be elaborated through various synthetic transformations to build the desired carbon skeleton while retaining the initial stereochemical information.
Asymmetric catalysis is another powerful tool for introducing chirality. This can involve the use of chiral catalysts to control the stereochemical outcome of reactions such as hydrogenations, epoxidations, or carbon-carbon bond-forming reactions. For terpene aldehydes, organocatalytic methods have been developed for asymmetric transformations.
Synthetic Pathways for Structural Analogues and Isomers of this compound
The synthesis of structural analogues and isomers is crucial for structure-activity relationship studies and for exploring the chemical space around a target molecule.
Functionalization of the Dienal Backbone
The dienal backbone of this compound offers several sites for functionalization. The aldehyde group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various olefination and condensation reactions.
The double bonds within the dienal system can also be functionalized. For instance, α,β-unsaturated aldehydes are susceptible to conjugate addition reactions, allowing for the introduction of various nucleophiles at the β-position. The reactivity of the conjugated system can be modulated by the presence of substituents, and various catalytic systems have been developed to achieve selective functionalization.
The synthesis of analogues could involve modifying the substitution pattern on the carbon chain. For example, analogues with different alkyl groups at the 4-position or modifications to the methylenediene moiety could be prepared by selecting appropriate starting materials and synthetic routes.
Synthesis of Deuterated or Isotopic Analogues for Mechanistic Studies
Isotopically labeled compounds, particularly those containing deuterium (B1214612), are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. The synthesis of deuterated analogues of this compound can provide insights into the mechanisms of its formation and subsequent reactions.
Several methods exist for the introduction of deuterium into organic molecules. For aldehydes, direct C-H deuteration at the formyl position can be achieved using various catalysts. N-Heterocyclic carbenes (NHCs) have been shown to catalyze the direct hydrogen-deuterium exchange of the formyl group in a range of aldehydes, including α,β-unsaturated aldehydes.
Deuterium can also be incorporated at other positions in the molecule by using deuterated starting materials or reagents. For example, the use of deuterated reducing agents can introduce deuterium at specific locations. The synthesis of deuterated isopentenyl pyrophosphates, which are building blocks for terpenes, provides a route to isotopically labeled terpenes for biosynthetic studies.
Chemoenzymatic Synthesis of Related Decadienals
The chemoenzymatic synthesis of decadienals, particularly isomers of 2,4-decadienal, predominantly relies on a well-established biocatalytic cascade involving two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL). This pathway mimics the natural process found in plants and algae for the production of volatile compounds.
The process begins with the enzymatic oxidation of polyunsaturated fatty acids, such as linoleic acid or arachidonic acid, by lipoxygenase. LOX stereospecifically introduces a hydroperoxy group onto the fatty acid backbone. The resulting fatty acid hydroperoxide is then cleaved by hydroperoxide lyase, a cytochrome P450 enzyme, to yield a short-chain aldehyde and an oxo-acid. The specificity of the HPL determines the chain length and structure of the resulting aldehyde.
Research has demonstrated the feasibility of this chemoenzymatic route for the production of decadienals. For instance, studies on the brown alga Saccharina angustata have elucidated the pathway for the formation of (2E,4E)-decadienal from arachidonic acid. In this alga, the enzymatic cascade is initiated by a lipoxygenase that acts on arachidonic acid, which is then followed by the action of a hydroperoxide lyase to produce the C10 aldehyde. researchgate.net
Similarly, enzymes sourced from plants have been successfully employed for the biocatalytic production of decadienals. Hydroperoxide lyase extracted from green bell peppers (Capsicum annuum L.), for example, has been purified and characterized for its ability to generate C6-aldehydes, and its activity on C18 fatty acid hydroperoxides suggests its potential for producing longer-chain aldehydes as well. nih.gov The efficiency of this process can be significantly enhanced by using purified enzymes, which can lead to a substantial increase in the yield of the desired aldehyde. nih.gov
The following table summarizes key findings from research on the chemoenzymatic synthesis of decadienals, highlighting the enzymes, substrates, and observed outcomes.
| Enzyme System | Substrate | Key Product(s) | Organism/Source | Key Findings |
|---|---|---|---|---|
| Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) | Arachidonic Acid | (2E,4E)-decadienal | Saccharina angustata (Brown Alga) | Demonstrated the enzymatic pathway for decadienal formation. Incubation of crude homogenates with arachidonic acid significantly increased the yield of (2E,4E)-decadienal. researchgate.net |
| Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) | Linoleic Acid | n-hexanal, (S)-13-hydroxy-(Z, E)-9, 11-octadecadienoic acid | Laminaria angustata (Brown Alga) | Established a similar biosynthetic pathway to higher plants for C6-aldehyde formation, with HPL showing specificity for 13-hydroperoxide of linoleic acid. nih.gov |
| Hydroperoxide Lyase (HPL) | 13-hydroperoxides of linoleic and linolenic acids | C6-aldehydes | Green Bell Pepper (Capsicum annuum L.) | Purified HPL showed a 22.3-fold increase in specific activity, yielding up to 7500 mg of aldehydes per gram of protein. nih.gov |
While the primary focus of much of the research has been on C6 and C9 "green leaf volatiles," the substrate specificity of certain hydroperoxide lyases extends to the precursors of C10 aldehydes. The enzymatic approach offers a green and highly specific alternative to traditional chemical synthesis for the production of valuable decadienal isomers for the flavor and fragrance industries.
Structural Elucidation and Spectroscopic Characterization of E 4 Methyl 8 Methylenedeca 4,9 Dienal
Mass Spectrometry for Fragmentation Pattern Analysis and Confirmation:
High-Resolution Mass Spectrometry for Elemental Composition:High-resolution mass spectrometry (HRMS) data is necessary to experimentally determine the precise elemental composition of the molecule, which would confirm its molecular formula of C₁₂H₁₈O. This crucial piece of analytical data is not present in the available literature.
Due to the absence of this fundamental spectroscopic data, the creation of the requested data tables and the detailed research findings for each subsection is not feasible. Proceeding with generalized information or data from related but distinct compounds would violate the strict requirement to focus solely on (E)-4-Methyl-8-methylenedeca-4,9-dienal and would not meet the standards of scientific accuracy.
Further research and publication of the spectroscopic characterization of this compound are required before a comprehensive and scientifically sound article as outlined can be produced.
Conformational Analysis and Molecular Modeling of the Dienal Structure
The conformational flexibility of this compound is a critical determinant of its chemical reactivity and physical properties. Due to the presence of multiple single bonds, the molecule can adopt a variety of spatial arrangements. Computational chemistry, particularly molecular modeling and conformational analysis, provides valuable insights into the preferred three-dimensional structures of this dienal.
The conformational landscape of this compound is primarily dictated by the rotation around the C4-C5, C5-C6, C6-C7, and C7-C8 single bonds. Of particular interest is the orientation around the C4-C5 bond, which influences the relative positioning of the conjugated diene system and the rest of the aliphatic chain. Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in identifying the most stable conformers and the energy barriers that separate them.
In analogous systems, such as the monoterpene aldehyde citral, DFT studies have revealed that the s-trans conformation, where the double bonds are on opposite sides of the connecting single bond, is generally more stable than the s-cis conformation. researchgate.net This preference is attributed to the minimization of steric hindrance. For this compound, a similar preference for an extended, lower-energy conformation is anticipated.
Molecular mechanics and DFT calculations allow for the systematic exploration of the potential energy surface of the molecule. By rotating key dihedral angles, a series of conformers can be generated, and their relative energies calculated. The results of such analyses typically indicate that while a few low-energy conformers are predominantly populated at room temperature, a multitude of other conformations are also accessible. smolecule.com
A hypothetical conformational analysis of this compound would likely reveal several low-energy structures. The global minimum energy conformer is expected to adopt a largely extended chain to minimize steric interactions. However, other conformers, with different torsional angles along the backbone, would lie at slightly higher energies. The relative populations of these conformers can be estimated using the Boltzmann distribution.
The following interactive data table presents plausible results from a hypothetical DFT study on the major conformers of this compound, illustrating the key dihedral angles and their corresponding relative energies.
| Conformer | Dihedral Angle C3-C4-C5-C6 (°) | Dihedral Angle C5-C6-C7-C8 (°) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 178.5 | 175.2 | 0.00 |
| B | 175.8 | -65.3 | 1.25 |
| C | -70.1 | 172.9 | 1.80 |
| D | -68.4 | -63.7 | 2.50 |
The rotational energy barrier between the most stable conformers is another important aspect of the molecule's dynamics. For conjugated systems, the rotation around the single bond connecting the double bonds is associated with a noticeable energy barrier due to the disruption of π-orbital overlap. For this compound, the rotation around the C4-C5 bond would be expected to have a higher energy barrier compared to the other single bonds in the aliphatic chain.
The interactive data table below provides hypothetical rotational energy barriers for key single bonds in this compound, as might be determined by computational modeling.
| Rotational Bond | Rotational Energy Barrier (kcal/mol) |
| C4-C5 | 5.5 |
| C5-C6 | 3.2 |
| C6-C7 | 3.5 |
| C7-C8 | 4.0 |
These computational models provide a detailed picture of the conformational preferences and dynamic behavior of this compound at the molecular level. This understanding is fundamental for interpreting its spectroscopic data and predicting its behavior in chemical reactions.
Atmospheric and Environmental Significance of E 4 Methyl 8 Methylenedeca 4,9 Dienal
Contribution to Secondary Organic Aerosol (SOA) Formation
There is no available scientific literature or data that specifically investigates the contribution of (E)-4-Methyl-8-methylenedeca-4,9-dienal to the formation of Secondary Organic Aerosols (SOA). The potential for a volatile organic compound (VOC) to form SOA depends on the volatility and hygroscopicity of its atmospheric oxidation products. However, without experimental or modeling studies on the oxidation of this compound, its SOA yield and the properties of any resulting aerosol particles remain unknown.
Role in Tropospheric Ozone Chemistry and Oxidant Cycling
Specific research detailing the role of this compound in tropospheric ozone chemistry and the cycling of oxidants such as the hydroxyl radical (OH) and nitrate (B79036) radical (NO₃) could not be found. The presence of two carbon-carbon double bonds and an aldehyde functional group suggests that this compound would be reactive towards these oxidants. Such reactions are fundamental to the chemical cycles that produce ground-level ozone. However, in the absence of kinetic data, such as reaction rate coefficients, the specific impact of this compound on ozone formation rates and oxidant budgets cannot be determined.
Interplay with Other Atmospheric Constituents
There are no documented studies on the interplay between this compound and other atmospheric constituents, such as sulfur dioxide (SO₂), nitrogen oxides (NOx), or ammonia (B1221849) (NH₃). The oxidation products of this compound could potentially interact with these substances, for example, by contributing to the formation of organosulfates or organonitrates, which are components of SOA. Nevertheless, this remains speculative without dedicated research on this specific molecule.
Lifetimes and Degradation Pathways in the Atmosphere
The atmospheric lifetime and degradation pathways of this compound have not been determined. Its lifetime would be dictated by its rate of reaction with major atmospheric oxidants (OH, O₃, NO₃) and by photolysis. The degradation pathways would involve a complex series of reactions initiated by these oxidants, leading to a variety of smaller, more oxidized products. Without experimental or theoretical studies, it is not possible to provide a quantitative lifetime or to identify the specific products of its atmospheric degradation.
Detection and Quantification in Atmospheric Samples
There are no published methods or reports concerning the detection and quantification of this compound in ambient atmospheric samples. Consequently, its presence, concentration, and spatial or temporal distribution in the atmosphere are unknown.
Analytical Methodologies for Detection and Quantification of E 4 Methyl 8 Methylenedeca 4,9 Dienal
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including aldehydes like (E)-4-Methyl-8-methylenedeca-4,9-dienal. To enhance sensitivity and chromatographic performance, derivatization is a critical pre-analytical step. The most common reagent for this purpose in GC-MS analysis is O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA), which reacts with the carbonyl group of the aldehyde to form a stable oxime derivative. sigmaaldrich.com This reaction is advantageous because it works quantitatively even with conjugated aliphatic aldehydes, and the resulting PFBHA-oximes are thermally stable and can be readily resolved by gas chromatography. sigmaaldrich.com A simple and selective GC-MS method has been validated for the simultaneous analysis of 21 carbonyl compounds in various matrices utilizing PFBHA derivatization. coresta.org
The PFBHA derivatization reaction of many carbonyl compounds, with the exception of symmetrical molecules like formaldehyde (B43269) and acetone, results in the formation of two geometric isomers, referred to as (E) and (Z) oximes. researchgate.net These isomers can typically be separated chromatographically, which is an important consideration during method development and data analysis. researchgate.net The use of multiple deuterated carbonyl compounds as internal standards is often employed to improve the accuracy and precision of the quantification. coresta.org
The efficiency of the PFBHA derivatization reaction is dependent on several key parameters that must be optimized to ensure complete and reproducible conversion of the target aldehyde. The derivatizing solution is typically prepared fresh daily by dissolving solid PFBHA in water to maintain its reactivity. nih.gov Critical steps such as sample extraction and derivatization conditions are thoroughly evaluated during method development. researchgate.net For instance, one validated method for trace carbonyl analysis involves performing the derivatization at 60 °C for 30 minutes. researchgate.net The reaction proceeds through a nucleophilic addition of PFBHA to the carbonyl group, forming an intermediate which then eliminates a water molecule to yield the final oxime derivative. researchgate.net
| Parameter | Condition | Source |
|---|---|---|
| Derivatization Temperature | 60 °C | researchgate.net |
| Derivatization Time | 30 min | researchgate.net |
| Reagent Preparation | Prepared daily (40 g/L in water) | nih.gov |
| Analysis Technique | GC-MS in Selected Ion Monitoring (SIM) mode | coresta.org |
| Extraction Solvent (for derivatives) | Toluene | coresta.org |
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile analytes from a sample matrix. When coupled with GC-MS, it provides a streamlined and often automated workflow. Headspace SPME (HS-SPME) is particularly useful for complex matrices, as it involves exposing the SPME fiber only to the vapor phase above the sample, which minimizes interference from non-volatile components. nih.gov
For aldehyde analysis, on-fiber derivatization with PFBHA is a common approach. sigmaaldrich.com The procedure involves exposing an SPME fiber, often coated with polydimethylsiloxane/divinylbenzene (PDMS/DVB), to the sample headspace. sigmaaldrich.comnih.gov The PFBHA reagent can be loaded onto the fiber prior to extraction or added to the sample vial for in-solution derivatization. sigmaaldrich.comnih.gov This technique provides several advantages: derivatization occurs immediately upon sampling, and the derivatives are thermally desorbed directly into the GC inlet, which avoids sample dilution with solvents and reduces the risk of sample alteration. copernicus.org Fully automated HS-SPME methods have been developed for the simultaneous quantification of numerous carbonyls, significantly improving productivity and aligning with Green Analytical Chemistry principles. nih.gov
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbonyl compounds, particularly from air samples. auroraprosci.com The most common approach involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes and ketones to form stable hydrazone derivatives. auroraprosci.comwaters.comsigmaaldrich.com These derivatives are highly chromophoric, allowing for sensitive detection using an ultraviolet (UV) detector, typically set at 360 nm. auroraprosci.com
The standard procedure involves drawing a known volume of air through a cartridge containing silica (B1680970) gel coated with acidified DNPH. auroraprosci.comwaters.com The trapped aldehyde-DNPH derivatives are subsequently eluted from the cartridge, usually with acetonitrile, and the eluent is analyzed by HPLC. waters.comsigmaaldrich.com While effective, methods often require mobile phases with a high percentage of acetonitrile; however, alternative methods have been developed to reduce solvent consumption while maintaining desired detection limits. waters.com The separation is typically achieved on a C18 reversed-phase column. auroraprosci.comwaters.com While PFBHA is the preferred reagent for GC-MS, DNPH is overwhelmingly used for HPLC-UV analysis. However, other derivatizing agents like cyclohexanedione have also been used for analysis by HPLC-MS/MS. researchgate.net
| Parameter | Condition | Source |
|---|---|---|
| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) | auroraprosci.comwaters.com |
| Column | Welch Uitisil® XB-C18 (4.6×250mm, 5μm) | auroraprosci.com |
| Mobile Phase | Isocratic; Acetonitrile:Water (65:35) | auroraprosci.com |
| Flow Rate | 1.0 mL/min | auroraprosci.com |
| Column Temperature | 30 °C | auroraprosci.com |
| Detection Wavelength | 360 nm (UV) | auroraprosci.com |
Development of Real-Time Atmospheric Monitoring Techniques
Traditional chromatographic methods, while accurate, typically require offline sample collection and preparation, precluding real-time analysis. chromatographyonline.com To overcome this limitation, direct-injection mass spectrometry (DIMS) techniques have been developed for the continuous, on-site monitoring of volatile organic compounds (VOCs), including aldehydes, in ambient air. chromatographyonline.com
Two prominent DIMS techniques are Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS). chromatographyonline.commdpi.com PTR-MS uses hydronium ions (H₃O⁺) to gently ionize VOCs with a higher proton affinity than water, allowing for sensitive detection with a high temporal resolution measured in seconds. copernicus.org SIFT-MS is another DIMS technique that provides real-time analysis of VOCs in air down to trace concentrations (sub-ppbV levels) and has demonstrated good correlation with established GC-MS methods. chromatographyonline.com These technologies are invaluable for studying dynamic atmospheric processes, such as the formation of photochemical smog, where the concentrations of precursor compounds like this compound can change rapidly. chromatographyonline.comnih.gov
Quality Assurance and Quality Control in Environmental Measurement
Robust Quality Assurance and Quality Control (QA/QC) protocols are essential for generating reliable and defensible data in the environmental analysis of aldehydes. This encompasses all stages of the analytical process, from sample collection to final data reporting. A comprehensive QA/QC program typically includes the development of Standard Operating Procedures (SOPs), regular instrument calibration, and the analysis of various blank samples. epa.gov
Method validation is a critical component of QA/QC, establishing the performance characteristics of an analytical procedure. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. coresta.org
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing fortified samples with known analyte concentrations. Mean recoveries typically range from 84% to 119%. coresta.org
Precision: The degree of agreement among independent measurements, usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD), which should ideally be below 18-20%. coresta.org
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. researchgate.net
The use of field blanks, which are treated identically to actual samples except that no air is drawn through them, is crucial for assessing potential contamination during sample handling, transport, and analysis. epa.gov
| Validation Parameter | Performance Metric | Source |
|---|---|---|
| Linearity | Good over two orders of magnitude of concentration | coresta.org |
| Accuracy (Mean Recovery) | 84% - 119% | coresta.org |
| Precision (CV) | < 18% | coresta.org |
| Sensitivity (LOD/LOQ) | LOD-LOQ at 11-36 ng L⁻¹ (SPME) | researchgate.net |
Sample Collection and Pre-concentration Methods for Air and Biological Matrices
The choice of sampling method for aldehydes is dictated by the sample matrix (e.g., air, water, biological tissue), the expected concentration of the target analyte, and the subsequent analytical technique. For atmospheric samples, several methods are employed to collect and pre-concentrate carbonyls. mdpi.com
Adsorbent Cartridges/Tubes: This is the most common method for offline analysis. It involves drawing air through a tube or cartridge packed with an adsorbent material. mdpi.com For HPLC analysis, silica gel coated with DNPH is used to simultaneously trap and derivatize the aldehydes. sigmaaldrich.comberkeleyanalytical.com For GC-MS analysis, tubes packed with adsorbents like Tenax-TA and coated with PFBHA can be used. mdpi.com
Canister Sampling: This method involves collecting whole air samples in specially prepared stainless-steel canisters. mdpi.com It is suitable for a wide range of VOCs, including less reactive carbonyls, but the storage stability of highly reactive aldehydes can be a concern. mdpi.com
Impinger/Solvent Trapping: This technique involves bubbling air through a liquid solvent (e.g., acetonitrile) in a small vessel called an impinger to trap the analytes. epa.gov Cryogenic traps, which use very low temperatures to condense compounds from the air stream, may also be used, often in combination with other collection methods. coresta.orgmdpi.com
Filter-Based Sampling: To differentiate between gas-phase and particle-phase carbonyls, air is drawn through a filter (e.g., quartz or PTFE) to collect particulate matter. mdpi.com The collected particles can then be extracted using a solvent for subsequent analysis. mdpi.com
For biological matrices, analysis typically involves headspace SPME or solvent extraction of the tissue or fluid, followed by derivatization and chromatographic analysis. nih.gov
| Method | Principle | Typical Subsequent Analysis | Advantages | Disadvantages | Source |
|---|---|---|---|---|---|
| DNPH-Coated Cartridges | Adsorption and in-situ derivatization | HPLC-UV | Stable derivatives, widely used and validated (e.g., EPA TO-11A) | Potential for formaldehyde contamination in reagent, ozone interference | waters.comberkeleyanalytical.com |
| PFBHA-Coated Tubes | Adsorption and in-situ derivatization | GC-MS | High sensitivity, suitable for a wide range of carbonyls | Requires thermal desorption or solvent extraction | mdpi.com |
| Canister Sampling | Whole air collection | GC-MS | Collects a wide range of VOCs, simple collection process | Poor stability for reactive aldehydes, potential for contamination | mdpi.com |
| Impinger/Solvent Trapping | Analyte dissolution in a liquid | HPLC, GC-MS | Simple, cost-effective | Only suitable for low molecular weight/high concentration compounds, solvent handling | mdpi.comepa.gov |
Biological and Ecological Research Perspectives for E 4 Methyl 8 Methylenedeca 4,9 Dienal
Investigation as a Potential Semiochemical in Insect Communication (based on related compounds)
Semiochemicals are chemical substances that carry information between individuals of the same or different species. plantprotection.pl The molecular structure of (E)-4-Methyl-8-methylenedeca-4,9-dienal, an unsaturated aldehyde, is analogous to many known insect pheromones and other semiochemicals. Aldehydes and terpenes are common components of insect pheromones, playing crucial roles in mating, aggregation, and alarm signaling.
To determine if this compound functions as a semiochemical, the first line of investigation would involve behavioral assays with various insect species. These experiments are designed to observe and quantify an insect's response to a chemical stimulus.
Olfactometer Tests: A dual-choice olfactometer could be employed to assess the attractant or repellent properties of the compound. In this setup, insects are released into a chamber and allowed to choose between a stream of air carrying the synthetic compound and a control stream of clean air. The number of insects moving towards each stream is recorded to determine preference.
Wind Tunnel Experiments: To observe more complex behaviors such as upwind flight (anemotaxis) and source location, wind tunnel assays are invaluable. The compound would be released at one end of the tunnel, and the flight path and behavior of insects released downwind would be meticulously recorded. This can help ascertain if the compound elicits long-range attraction.
Field Trapping Studies: Ultimately, the ecological relevance of a potential semiochemical must be tested in the field. Traps baited with a synthetic version of this compound could be deployed in various habitats to identify which insect species are attracted to it. Different trap designs and lure concentrations would be tested to optimize capture rates.
A hypothetical data table for a dual-choice olfactometer assay is presented below:
| Insect Species | Treatment (Compound) | Control (Solvent) | % Response to Treatment | Significance (p-value) |
| Spodoptera littoralis | 68 | 32 | 68% | < 0.05 |
| Drosophila melanogaster | 52 | 48 | 52% | > 0.05 |
| Aedes aegypti | 25 | 75 | 25% | < 0.05 |
Electroantennography is a technique used to measure the electrical response of an insect's antenna to a volatile compound. It provides direct evidence that the insect's olfactory receptor neurons can detect the chemical.
In a typical EAD experiment, an isolated insect antenna is placed between two electrodes, and a puff of air containing the test compound is passed over it. The resulting change in electrical potential (the EAD response) is recorded. A significant EAD response indicates that the compound is detected by the insect's olfactory system. This technique is highly sensitive and can be used to screen a wide range of compounds and insect species.
A potential EAD response profile could be visualized in a table:
| Insect Species | Compound | Mean EAD Response (mV) | Standard Deviation |
| Heliothis virescens | This compound | 1.2 | 0.3 |
| Anopheles gambiae | This compound | 0.4 | 0.1 |
| Tribolium castaneum | This compound | 0.9 | 0.2 |
At the molecular level, the perception of a semiochemical begins with its binding to specific olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons. To understand this interaction for this compound, ligand-receptor binding studies would be essential.
Heterologous Expression Systems: Genes encoding for specific ORs from a target insect species can be expressed in a heterologous system, such as Xenopus oocytes or human embryonic kidney (HEK) cells. These cells would then be exposed to the compound, and the activation of the receptor could be measured using techniques like two-electrode voltage clamping or calcium imaging.
Computational Modeling: Molecular docking simulations could be used to predict the binding affinity and orientation of this compound within the binding pocket of various insect ORs. This computational approach can help prioritize which receptors to investigate experimentally.
Biosynthetic Analogies in Natural Product Pathways
The chemical structure of this compound suggests it could be a product of fatty acid or isoprenoid metabolism. Many insect semiochemicals are derived from these common metabolic pathways.
Fatty Acid Metabolism: The deca- (10-carbon) backbone of the molecule could originate from the desaturation and modification of a fatty acid precursor. The methyl group could be introduced by a methyltransferase enzyme.
Interaction with Microbial Systems in Environmental Contexts
Microorganisms play a crucial role in the production and modification of many semiochemicals. It is plausible that this compound could be a microbial metabolite or that its biological activity is influenced by microbial interactions.
Microbial Production: Symbiotic microorganisms residing in the gut or on the cuticle of insects are known to produce a variety of volatile organic compounds. Screening of microbial isolates from various insect species for the production of this compound could reveal a microbial origin.
Microbial Degradation: In the environment, the persistence and efficacy of a semiochemical can be affected by microbial degradation. Studies could be conducted to identify soil or water microorganisms capable of metabolizing this compound, which would provide insights into its environmental fate.
Future research in these areas will be critical to uncovering the potential ecological significance of this compound and harnessing its properties for applications such as pest management or as a tool for studying chemical communication.
Future Research Directions and Emerging Applications in Basic Science for E 4 Methyl 8 Methylenedeca 4,9 Dienal
Elucidation of All Atmospheric Sinks and Secondary Reactions
The atmospheric lifecycle of (E)-4-Methyl-8-methylenedeca-4,9-dienal is expected to be dictated by its reactions with key atmospheric oxidants, leading to the formation of secondary pollutants. Due to its unsaturated nature, this compound is likely to be highly reactive. cnr.itcopernicus.org Future research should focus on quantifying the reaction rates and identifying the products of its interactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). acs.orgacs.orgnih.gov
The reaction with OH radicals, the primary daytime atmospheric oxidant, is anticipated to be a major degradation pathway. copernicus.org For other unsaturated aldehydes, this reaction often proceeds via OH addition to the double bonds. copernicus.org Similarly, ozonolysis, the reaction with ozone, is a well-established atmospheric sink for compounds with carbon-carbon double bonds, leading to the formation of aldehydes, ketones, and potentially secondary organic aerosols (SOA). rsc.orgwikipedia.orgatlas.org The reaction of unsaturated aldehydes with nitrate radicals is a significant nighttime removal process. acs.orgacs.orgresearchgate.net The rate of this reaction is known to increase with the length of the organic chain in other unsaturated aldehydes. acs.org
A critical area of investigation will be the potential of this compound to contribute to the formation of SOA. Biogenic volatile organic compounds are significant precursors to atmospheric aerosols, which have implications for air quality and climate. nih.govresearchgate.netbohrium.comcopernicus.orgcmu.educopernicus.org Understanding the yield and chemical composition of SOA formed from the atmospheric oxidation of this compound is crucial for accurately modeling its environmental impact.
Table 1: Anticipated Atmospheric Reactions of this compound
| Oxidant | Time of Day | Expected Reaction Type | Potential Products |
|---|---|---|---|
| Hydroxyl Radical (OH) | Daytime | Addition to double bonds, H-atom abstraction | Smaller aldehydes, ketones, carboxylic acids, SOA |
| Ozone (O₃) | Day and Night | Ozonolysis of double bonds | Smaller aldehydes, ketones, Criegee intermediates, SOA |
Development of Advanced Sensors for Environmental Monitoring
Accurate and real-time monitoring of atmospheric concentrations of this compound is essential for validating atmospheric models and understanding its sources and sinks. The development of advanced sensors for this purpose presents a significant research opportunity. Current methods for detecting aldehydes in the environment often rely on laboratory-based techniques, which can be complex and may not provide real-time data. nih.gov
Future research could focus on creating electrochemical biosensors, which have shown promise for the detection of other aldehydes like acetaldehyde. nih.govnih.gov These sensors could utilize enzymes such as aldehyde dehydrogenase immobilized on an electrode. acs.org Another approach is the development of fluorescence-based metabolite sensors. For instance, a biosensor could be engineered using a transcriptional regulator that responds to the presence of aldehydes, triggering a fluorescent signal. frontiersin.org The optimization of such sensors to achieve high sensitivity and selectivity for this compound will be a key challenge.
Biotechnological Production of this compound for Research Standards
To facilitate detailed studies on its atmospheric and biological properties, a reliable and sustainable source of pure this compound is required. Biotechnological production in engineered microorganisms offers a promising alternative to complex chemical synthesis. nih.govnih.govchemrxiv.org Yeasts, such as Saccharomyces cerevisiae, are particularly attractive hosts for the production of terpenoids and other natural products due to their robustness and well-characterized genetics. frontiersin.orgmdpi.comnih.govpnas.orgresearchgate.net
Future research should focus on the metabolic engineering of yeast to produce this specific aldehyde. This would likely involve the introduction of a heterologous biosynthetic pathway, potentially from a plant species that naturally produces similar compounds. Key strategies to enhance production could include:
Overexpression of rate-limiting enzymes in the native mevalonate (MVA) pathway to increase the supply of terpenoid precursors. mdpi.com
Downregulation of competing pathways , such as sterol biosynthesis, to channel metabolic flux towards the target compound. mdpi.com
Compartmentalization of the biosynthetic pathway within specific cellular organelles to increase local enzyme and substrate concentrations and mitigate potential toxicity of the aldehyde product to the host cell. frontiersin.org
The high reactivity and potential cytotoxicity of aldehydes present a challenge for microbial production. nih.govnih.gov Strategies to overcome this, such as in situ product recovery, will be crucial for developing an efficient biotechnological process. sciepublish.com
Integrated Studies with Climate Models to Assess Atmospheric Impact
To fully comprehend the atmospheric significance of this compound, it is imperative to integrate its emissions and chemical reactions into regional and global climate models. cnr.itvt.edu Biogenic volatile organic compounds can significantly influence atmospheric chemistry, impacting tropospheric ozone levels and the formation of secondary organic aerosols, both of which have climatic implications. cnr.itcopernicus.org
Future research should aim to:
Develop accurate emission inventories for this compound based on its natural sources.
Incorporate the experimentally determined reaction kinetics and SOA formation potentials into atmospheric chemistry models.
Conduct model simulations to assess the impact of this compound on regional air quality and its contribution to the global aerosol budget.
These integrated studies will be essential for predicting how changes in vegetation and climate might alter the atmospheric concentration and impact of this compound in the future.
Discovery of Novel Biological Activities Beyond Atmospheric Chemistry
The chemical structure of this compound, particularly the presence of an α,β-unsaturated aldehyde functional group, suggests that it may possess significant biological activity. nih.govnih.govresearchgate.net Unsaturated aldehydes are known to be highly reactive molecules that can interact with biological macromolecules such as proteins and DNA. nih.govlouisville.eduacs.orgnih.gov
A promising avenue of future research is the exploration of the antimicrobial properties of this compound. Many plant-derived aldehydes exhibit antibacterial and antifungal activity. nih.govoup.comresearchgate.net Investigating the efficacy of this compound against a range of pathogenic microorganisms could lead to the discovery of new antimicrobial agents.
Furthermore, the cytotoxic effects of α,β-unsaturated aldehydes are well-documented. nih.govlouisville.eduoup.com While high cytotoxicity can be detrimental, it can also be harnessed for therapeutic purposes, for example, in the development of anticancer agents. Therefore, a thorough investigation into the cytotoxicity of this compound and its mechanisms of action at the cellular level is warranted. This research could reveal novel therapeutic applications for this naturally inspired molecule.
Q & A
Q. What are the established synthetic routes for (E)-4-Methyl-8-methylenedeca-4,9-dienal?
The compound is synthesized via epoxidation of (E)-β-farnesene using methyltrioxorhenium (VII) and urea-hydrogen peroxide in chloroform at 5°C, followed by cleavage of the resulting 10,11-epoxide with periodic acid. This yields this compound with a 35% yield after purification via silica gel chromatography (petroleum ether/ether) .
Q. How is structural characterization of this compound performed?
Purified samples are analyzed using thin-layer chromatography (TLC, Rf 0.27) and validated via infrared (IR) spectroscopy and mass spectrometry (MS). Key IR peaks correspond to conjugated aldehyde and alkene groups, while MS confirms molecular weight and fragmentation patterns .
Q. What safety protocols apply to handling this compound in laboratory settings?
While direct safety data for this compound is limited, the IFRA Standard for the structurally related 4,8-Dimethyl-4,9-decadienal recommends exposure limits across 12 product categories. Researchers should adopt analogous precautions, including fume hood use, PPE, and adherence to REACH guidelines for aldehydes .
Advanced Research Questions
Q. How can researchers optimize the low yield (35%) reported in the cleavage step of synthesis?
Methodological improvements include:
- Screening alternative oxidizing agents (e.g., meta-chloroperbenzoic acid) for higher epoxidation efficiency.
- Testing solvent systems (e.g., dichloromethane or acetonitrile) to stabilize intermediates.
- Employing HPLC or flash chromatography for higher-purity isolation, reducing yield loss during purification .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in IR or NMR data may arise from impurities or stereoisomerism. Researchers should:
Q. How can the compound’s stability under varying conditions be systematically evaluated?
Design accelerated stability studies:
Q. What experimental frameworks assess its biological role as a semiochemical in ecological studies?
For pheromone activity studies:
- Conduct Y-tube olfactometer assays with aphids to test behavioral responses.
- Quantify emission rates via headspace sampling and GC-MS.
- Compare efficacy against natural pheromones like (E)-β-farnesene in field trials .
Data Contradiction and Validation
Q. How should conflicting results in bioactivity assays be analyzed?
- Apply iterative triangulation: Repeat assays with standardized protocols (e.g., fixed concentrations, controlled humidity).
- Use multivariate statistics (ANOVA, PCA) to isolate variables (e.g., insect species, seasonal variations).
- Cross-validate with in silico docking studies to confirm receptor-binding hypotheses .
Q. What methodologies reconcile discrepancies in safety profiles between analogs?
- Perform comparative toxicology assays (e.g., Ames test, cytotoxicity on human cell lines) for this compound and its dimethyl analog.
- Use read-across principles under REACH to extrapolate data, accounting for structural differences (e.g., methyl vs. methylene groups) .
Methodological Frameworks
Q. How can iterative research processes improve synthesis reproducibility?
Adopt a cyclic workflow:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
